- Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide-Bi(iii) cooperative catalysts, Catalysis Science & Technology, 2023, 13(10), 3069-3083
Cas no 91-19-0 (Quinoxaline)
Quinoxaline Chemical and Physical Properties
Names and Identifiers
-
- Quinoxaline
- 1,4-Benzodiazine
- 1,4-Diazanaphthalene
- Benzoparadiazine
- Benzopyrazine
- Phenopiazine
- Phenpiazine
- Quinazine
- Benzo[a]pyrazine
- 1,4-Naphthyridine
- Chinoxalin
- Benzo(a)pyrazine
- QM4AR6M6T8
- XSCHRSMBECNVNS-UHFFFAOYSA-N
- Quinoxaline, 98+%
- Quinoxaline, homopolymer
- chinoxaline
- 1,4-Quinoxaline
- Quinoxaline, 99%
- Quinoxaline (8CI,9CI)
- Quinoxaline, >=95.0%
- DSSTox_RID_83507
- DSSTox_
- Quinoxaline,98%
-
- MDL: MFCD00006719
- Inchi: 1S/C8H6N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-6H
- InChI Key: XSCHRSMBECNVNS-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=CC=2)N=CC=1
- BRN: 109351
Computed Properties
- Exact Mass: 130.05300
- Monoisotopic Mass: 130.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 99.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 25.8
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Color/Form: White crystals.
- Density: 1.124 g/mL at 25 °C(lit.)
- Melting Point: 29-32 °C (lit.)
- Boiling Point: 220-223 °C(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: nD48 1.6231
- Solubility: alcohol: freely soluble(lit.)
- Water Partition Coefficient: dissolution
- PSA: 25.78000
- LogP: 1.62980
- Solubility: Soluble in water, ethanol, ether, acetone and benzene.
- Sensitiveness: Sensitive to air
- Merck: 8078
- pka: 0.56(at 20℃)
- FEMA: 3799
Quinoxaline Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
- RTECS:VD1225000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:2-8°C
Quinoxaline Customs Data
- HS CODE:29339990
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 22710-100G-F |
Quinoxaline |
91-19-0 | ≥95.0% | 100G |
517.83 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | Q1603-25G |
Quinoxaline |
91-19-0 | 25g |
¥487.6 | 2023-11-12 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 49498-100MG |
Quinoxaline |
91-19-0 | analytical standard | 100MG |
620.9 | 2021-05-12 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | Q0020-25G |
Quinoxaline |
91-19-0 | >99.0%(GC) | 25g |
¥400.00 | 2024-04-15 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005377-5g |
Quinoxaline |
91-19-0 | ≥98% | 5g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005377-10g |
Quinoxaline |
91-19-0 | ≥98% | 10g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005377-25g |
Quinoxaline |
91-19-0 | ≥98% | 25g |
¥43.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY005377-100g |
Quinoxaline |
91-19-0 | ≥98% | 100g |
¥172.00 | 2025-04-12 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q20590-100g |
Quinoxaline |
91-19-0 | 100g |
¥206.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Q20590-25g |
Quinoxaline |
91-19-0 | 25g |
¥56.0 | 2021-09-08 |
Quinoxaline Production Method
Production Method 1
Production Method 2
- A Molecular Iron Catalyst for the Acceptorless Dehydrogenation and Hydrogenation of N-Heterocycles, Journal of the American Chemical Society, 2014, 136(24), 8564-8567
Production Method 3
- Metal-Free Photocatalyst with Redox Center and Lewis Acid Site for Selective Synthesis of Mono- and Disubstituted Benzimidazoles via Alcohol and Aromatic Diamine Cross-Dehydrocoupling, ACS Sustainable Chemistry & Engineering, 2023, 11(38), 14056-14067
Production Method 4
- Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions, Journal of Organic Chemistry, 2020, 85(23), 14971-14979
Production Method 5
- Dual role of graphene as support of ligand-stabilized palladium nanoparticles and carbocatalyst for (de)hydrogenation of N-heterocycles, Carbon, 2023, 206, 314-324
Production Method 6
- Selective construction of fused heterocycles by mild oxidative C-H functionalization using non-metallic catalysis, Cell Reports Physical Science, 2021, 2(3),
Quinoxaline Raw materials
Quinoxaline Preparation Products
Quinoxaline Suppliers
Quinoxaline Related Literature
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Diazanaphthalenes Benzodiazines Quinoxalines
- Solvents and Organic Chemicals Organic Compounds Heterocyclic Compounds
Additional information on Quinoxaline
Introduction to Quinoxaline (CAS No. 91-19-0)
Quinoxaline, a heterocyclic organic compound with the chemical formula C₆H₄N₂, is a crucial intermediate in the synthesis of various pharmacologically active molecules. The compound is identified by its unique CAS number 91-19-0, which distinguishes it in the realm of chemical nomenclature and industrial applications. This introduction delves into the properties, synthesis, and emerging applications of Quinoxaline, emphasizing its significance in contemporary pharmaceutical research.
The molecular structure of Quinoxaline consists of two nitrogen atoms connected by a carbon-carbon double bond, forming a six-membered ring. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile scaffold for medicinal chemistry. The presence of nitrogen atoms enhances its reactivity, enabling diverse functionalization pathways that are pivotal in drug development.
One of the most notable aspects of Quinoxaline is its role as a precursor in the synthesis of bioactive compounds. Recent studies have highlighted its utility in developing antimicrobial agents, anticancer drugs, and neuroprotective agents. The compound's ability to form stable complexes with metal ions has also opened new avenues in catalysis and material science. For instance, Quinoxaline-based ligands have been employed in coordination chemistry to design efficient catalysts for organic transformations.
In the pharmaceutical industry, Quinoxaline derivatives have garnered significant attention due to their pharmacological properties. Researchers have been exploring its potential as an antiviral agent, particularly in the context of emerging infectious diseases. The structural flexibility of Quinoxaline allows for the design of molecules that can interact with viral enzymes, inhibiting their replication mechanisms. This has led to several novel drug candidates entering preclinical trials.
The synthesis of Quinoxaline can be achieved through various methods, including condensation reactions between aldehydes or ketones with diamines. One common approach involves the reaction between o-phenylenediamine and formaldehyde under acidic conditions, yielding Quinoxaline in good yields. Advances in synthetic methodologies have enabled the production of Quinoxaline and its derivatives with higher purity and efficiency, facilitating their use in industrial applications.
Emerging research has also explored the role of Quinoxaline in materials science. Its ability to form coordination complexes with transition metals has been exploited in designing luminescent materials and sensors. These materials find applications in optoelectronics and environmental monitoring, where their sensitivity to specific analytes is highly valuable. The development of Quinoxaline-based polymers has further expanded its utility in creating novel materials with tailored properties.
The future prospects of Quinoxaline are promising, with ongoing research focusing on expanding its applications in drug discovery and material science. Innovations in computational chemistry have accelerated the design of Quinoxaline derivatives with enhanced pharmacological properties. Additionally, green chemistry approaches are being adopted to develop more sustainable synthetic routes for this compound.
In conclusion, Quinoxaline (CAS No. 91-19-0) is a multifaceted compound with significant implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for developing new drugs and advanced materials. As research continues to uncover new applications for this heterocyclic compound, its importance in modern science is set to grow further.
91-19-0 (Quinoxaline) Related Products
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